Post-Synthetic Modification Capability: Allyloxy vs. Methoxy/Hydroxy Analogs
The allyloxy substituent of 2,5-bis(allyloxy)terephthalaldehyde enables quantitative thiol-ene 'click' chemistry for post-synthetic functionalization, a reaction pathway completely inaccessible to analogs like 2,5-dimethoxyterephthalaldehyde or 2,5-dihydroxyterephthalaldehyde [1]. While direct comparative data for the monomer itself is limited, studies on analogous allyl-functionalized scaffolds demonstrate that peripheral allyl groups undergo quantitative conversion with a variety of thiols under mild conditions, whereas methoxy and hydroxy groups are inert under the same conditions [1].
| Evidence Dimension | Post-Synthetic Reactivity |
|---|---|
| Target Compound Data | Quantitative conversion via thiol-ene click reaction (inferred from class) |
| Comparator Or Baseline | 2,5-Dimethoxyterephthalaldehyde / 2,5-Dihydroxyterephthalaldehyde |
| Quantified Difference | Reactive vs. Non-reactive |
| Conditions | Thiol-ene click conditions (radical initiator, UV or thermal) |
Why This Matters
This reactivity is the sole differentiator enabling the rational design and procurement of multifunctional COFs with tunable surface properties, directly impacting applications in sensing, catalysis, and separation.
- [1] Roy, R. K.; Ramakrishnan, S. Thiol-ene clickable hyperscaffolds bearing peripheral allyl groups. J. Polym. Sci. A Polym. Chem. 2011, 49, 1735-1744. View Source
